ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, an oxo group, and a propan-2-yloxy group attached to a dihydropyridazine ring
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various biological targets, such as enzymes, receptors, or ion channels. The specific targets of “Ethyl 1-(4-fluorophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate” would depend on its precise chemical structure and the functional groups it contains .
Mode of Action
The compound could interact with its targets in several ways. It might bind to a specific site on the target protein, altering its function. This could inhibit or enhance the protein’s activity, leading to downstream effects .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For instance, its solubility could affect its absorption and distribution, while its chemical structure could influence how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine intermediate.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.
Propan-2-yloxy Group Addition: The final step involves the addition of the propan-2-yloxy group through an etherification reaction, using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group or the pyridazine ring, resulting in the formation of alcohols or reduced pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Fluoropyridines: These compounds also contain a fluorine atom and a pyridine ring, but differ in their specific functional groups and biological activities.
Thiazole Derivatives: These compounds have a thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrimidine Derivatives: These compounds contain a pyrimidine ring and are known for their applications in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-4-22-16(21)15-13(23-10(2)3)9-14(20)19(18-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPYAPYTVFUNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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